molecular formula C13H11N3O2S2 B2648298 3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 946319-61-5

3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2648298
CAS No.: 946319-61-5
M. Wt: 305.37
InChI Key: DKSGIOXSDLGBDS-UHFFFAOYSA-N
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Description

3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an isoxazole ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and isoxazole rings. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the methylthio group.

    Amines: Formed from the reduction of nitro groups.

    Substituted Thiazoles: Formed from electrophilic substitution reactions.

Mechanism of Action

The mechanism of action of 3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities and exhibit comparable biological activities.

    Isoxazole Derivatives: Compounds such as 3,5-dimethylisoxazole and 4-isoxazolecarboxylic acid are structurally related and have similar chemical properties.

Uniqueness

3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a valuable compound in various research fields.

Properties

IUPAC Name

3-methyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c1-7-5-10(18-16-7)12(17)15-13-14-9-4-3-8(19-2)6-11(9)20-13/h3-6H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSGIOXSDLGBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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